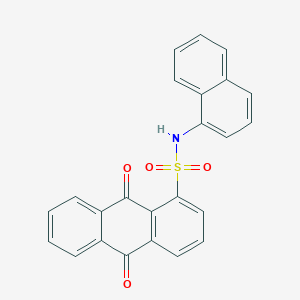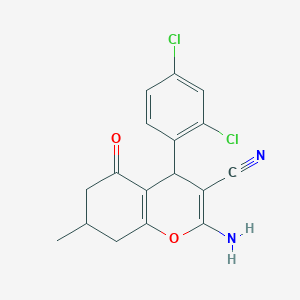
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as NDSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to induce cell cycle arrest, preventing the proliferation of cancer cells. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and ultimately cell death. This compound has also been reported to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for cancer treatment. Additionally, this compound has been shown to possess antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated. Finally, the potential use of this compound as an antimicrobial agent needs to be explored further.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized using a specific method and has been studied for its potential applications in various scientific research fields. This compound has been shown to possess antitumor, antibacterial, antifungal, and antioxidant properties. However, further studies are needed to determine the safety and toxicity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated. Overall, this compound is a promising compound that has the potential to be used in the development of drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 1-naphthylamine with anthracene-9,10-dione in the presence of sulfuric acid. This reaction leads to the formation of this compound. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its antibacterial and antifungal properties, suggesting its potential use as an antimicrobial agent. Furthermore, this compound has been shown to possess antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4S/c26-23-17-10-3-4-11-18(17)24(27)22-19(23)12-6-14-21(22)30(28,29)25-20-13-5-8-15-7-1-2-9-16(15)20/h1-14,25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZLJAZQLJNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5149541.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5149554.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B5149561.png)
![3-chloro-N-[(3-ethyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5149570.png)
![5-(4-fluorophenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5149573.png)
![butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5149579.png)
![4-[3-(2,6-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5149585.png)

![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)
![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)
